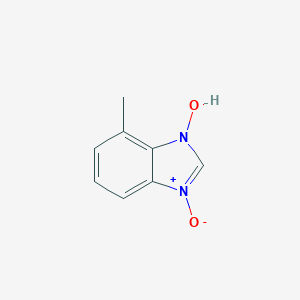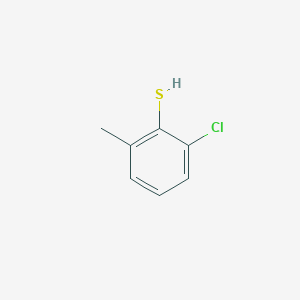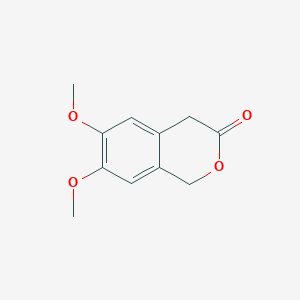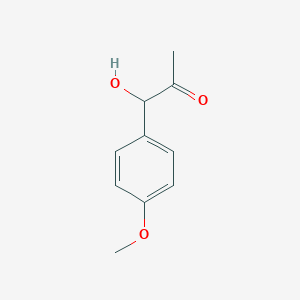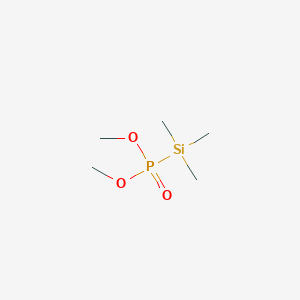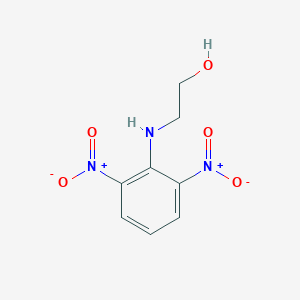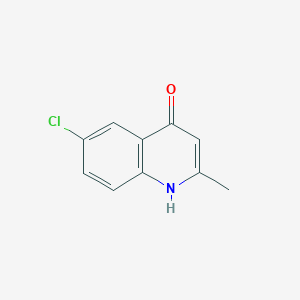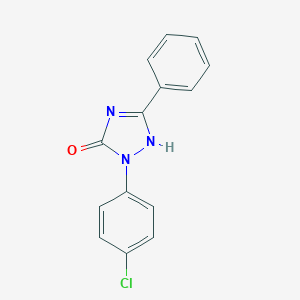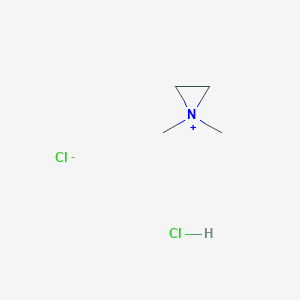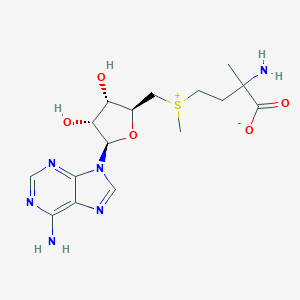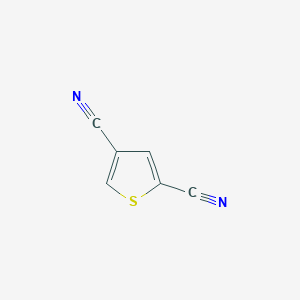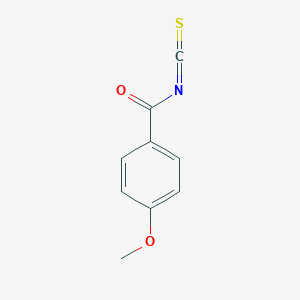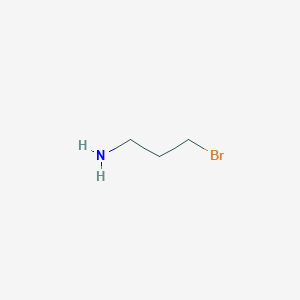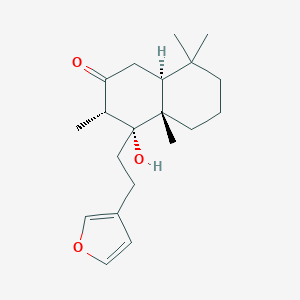
Hispanolone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Hispanolone is a naturally occurring compound found in the plant Salvia hispanica, commonly known as chia. This compound has gained significant attention in recent years due to its potential therapeutic applications. Hispanolone is a diterpene lactone that has been found to have a wide range of pharmacological activities, including anti-inflammatory, anti-tumor, and anti-viral effects.
Wissenschaftliche Forschungsanwendungen
1. Pharmacological Activities and Synthesis
Hispanolone, a furolabdane diterpene isolated from Ballota hispanica, has been the subject of extensive research due to its diverse pharmacological activities. Studies have focused on its isolation, structure determination, hemisynthesis, total synthesis, and pharmacology. The compound and related hispanolone diterpenoids have attracted significant interest over the last four decades (J. Marco, 2020).
2. Anti-Inflammatory Properties
Hispanolone and its derivatives, particularly dehydrohispanolone derivatives, have demonstrated potent anti-inflammatory effects. These effects are particularly notable in the modulation of the NLRP3 inflammasome, a critical component in inflammation-mediated human diseases. Certain derivatives have been shown to significantly inhibit IL-1β secretion, indicating their potential as novel anti-inflammatory therapies (Laura González-Cofrade et al., 2020).
3. Antitumoral Effects
Hispanolone derivatives have been identified as inducing apoptosis in tumor cell lines. Their mechanism involves activating caspase-8 and affecting mitochondrial signaling. These findings suggest a crucial role for the death receptor pathway in the antitumoral effects of hispanolone derivatives. Moreover, these compounds have demonstrated a selective effect on tumor cells without impacting non-tumor cells, underscoring their potential in cancer treatment (P. Través et al., 2013).
4. Electrosynthesis and Anti-Inflammatory Applications
The electrochemical oxidation of hispanolone has been studied, leading to the synthesis of spiro-tetracyclic compounds with significant anti-inflammatory properties. These synthesized compounds exhibit high yields and low cytotoxicity, suggesting their potential use in anti-inflammatory treatments (Elizabeth Nieto-Mendoza et al., 2005).
Eigenschaften
CAS-Nummer |
18676-07-8 |
|---|---|
Produktname |
Hispanolone |
Molekularformel |
C20H30O3 |
Molekulargewicht |
318.4 g/mol |
IUPAC-Name |
(3S,4R,4aS,8aS)-4-[2-(furan-3-yl)ethyl]-4-hydroxy-3,4a,8,8-tetramethyl-1,3,5,6,7,8a-hexahydronaphthalen-2-one |
InChI |
InChI=1S/C20H30O3/c1-14-16(21)12-17-18(2,3)8-5-9-19(17,4)20(14,22)10-6-15-7-11-23-13-15/h7,11,13-14,17,22H,5-6,8-10,12H2,1-4H3/t14-,17+,19+,20-/m1/s1 |
InChI-Schlüssel |
UVKYPKNCQJIGKV-PEFDPPPMSA-N |
Isomerische SMILES |
C[C@@H]1C(=O)C[C@@H]2[C@@]([C@]1(CCC3=COC=C3)O)(CCCC2(C)C)C |
SMILES |
CC1C(=O)CC2C(CCCC2(C1(CCC3=COC=C3)O)C)(C)C |
Kanonische SMILES |
CC1C(=O)CC2C(CCCC2(C1(CCC3=COC=C3)O)C)(C)C |
Andere CAS-Nummern |
18676-07-8 |
Synonyme |
hispanolone |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



